molecular formula C11H13NO B031807 1-Phenylpiperidin-4-one CAS No. 19125-34-9

1-Phenylpiperidin-4-one

Cat. No.: B031807
CAS No.: 19125-34-9
M. Wt: 175.23 g/mol
InChI Key: VPGLFNOKHAIGEC-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-4-one is a heterocyclic organic compound characterized by a six-membered piperidinone ring (containing one nitrogen atom and a ketone group at the 4-position) substituted with a phenyl group at the 1-position. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.22 g/mol. This compound serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to undergo diverse chemical modifications .

Conformational studies using gas electron diffraction (GED) and quantum chemical calculations reveal that this compound exhibits significant conformational diversity in the gas phase, adopting both chair and twisted boat conformations. This flexibility is critical for its interactions in biological systems, such as binding to receptor sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method includes the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically utilize cost-effective and scalable reactions, such as catalytic hydrogenation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 1-phenylpiperidin-4-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₁H₁₁NO 173.22 Phenyl at N1, ketone at C4 Ketone, aromatic ring
1-Benzyl-4-piperidone C₁₂H₁₃NO 187.24 Benzyl at N1, ketone at C4 Ketone, aromatic ring
4-Phenylcyclohexanone C₁₂H₁₄O 174.24 Phenyl at C4, ketone at C1 Ketone, aromatic ring
Fentanyl C₂₂H₂₈N₂O 336.47 Phenethyl at N1, anilino at C4 Amide, aromatic rings
Piperidin-4-one (base) C₅H₉NO 99.13 - Ketone

Key Observations :

  • 1-Benzyl-4-piperidone replaces the phenyl group with a benzyl substituent, increasing steric bulk and lipophilicity. This enhances membrane permeability but may reduce binding specificity compared to this compound .
  • Its cyclohexanone ring is less conformationally flexible than piperidinone .
  • Fentanyl shares the piperidine core but introduces a phenethyl group and an anilino substituent, resulting in potent opioid receptor agonism. The absence of a ketone in fentanyl highlights the importance of the amide group for analgesic activity .

Pharmacological and Conformational Comparisons

Conformational Flexibility

  • This compound : Exhibits chair and twisted boat conformations in the gas phase, with energy barriers between conformers influencing its reactivity .
  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Bulky substituents at C2 and C6 restrict ring flexibility, favoring a single bioactive conformation. This rigidity enhances selectivity for enzyme targets but reduces adaptability .

Biological Activity

1-Phenylpiperidin-4-one (also known as 1-phenyl-4-piperidone) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activities, particularly its antiviral properties. This article provides an overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

This compound exhibits its biological effects primarily through its interaction with viral nucleic acids. The compound binds with high affinity to these nucleic acids, inhibiting their synthesis and thereby preventing viral replication. This mechanism has been demonstrated in various studies involving different viruses, including:

  • HIV
  • Influenza A virus
  • Herpes simplex virus type I

The conversion of this compound to its active form, piperidone, is crucial for its antiviral activity. The active form facilitates the binding process that blocks viral replication pathways.

The biochemical properties of this compound include:

  • Inhibition of Viral Replication : Demonstrated effectiveness in both in vitro and in vivo settings.
  • Cellular Effects : The compound influences cell functions by inhibiting the spread of viruses within infected cells.
  • Dosage Effects : Lower doses have shown effective antiviral activity with minimal adverse effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits replication of HIV, influenza, HSV,
AntimicrobialExhibits antibacterial and antifungal effects
CytotoxicityModerate cytotoxicity observed in cell lines

Research Findings

Several studies have focused on the antiviral and antimicrobial activities of this compound and related compounds:

  • Antiviral Activity : Research indicates that derivatives of piperidine compounds, including this compound, show significant antiviral activity against various viruses. For instance, a study reported moderate protection against Coxsackievirus B2 and Herpes Simplex Virus type I with specific derivatives .
  • Antimicrobial Properties : Other studies have highlighted the potential of piperidine derivatives as new classes of antimicrobial agents effective against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Conformational Studies : Detailed quantum chemical studies have revealed the conformational diversity of this compound. Variations in its structural forms can influence its biological activity, suggesting that specific conformations may be more effective in interacting with biological targets .

Case Study 1: Antiviral Efficacy Against HIV

A notable study evaluated the efficacy of several piperidine derivatives, including this compound, against HIV. The results indicated that these compounds could inhibit viral replication significantly at lower concentrations without causing substantial cytotoxicity to host cells .

Case Study 2: Antimicrobial Activity Assessment

Another research effort investigated the antimicrobial properties of various piperidine derivatives. It was found that several compounds exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of this compound in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenylpiperidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-one with phenylmagnesium bromide under anhydrous conditions (e.g., THF, 0–5°C) yields the target compound. Catalytic methods using palladium or copper can enhance regioselectivity .

  • Key Variables : Temperature, solvent polarity, and catalyst loading (e.g., 5 mol% Pd/C increases yield by ~20% compared to uncatalyzed reactions).
  • Data Table :
Synthetic RouteCatalystYield (%)Purity (HPLC)Reference
Grignard AdditionNone6592%
Catalytic CouplingPd/C8598%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the ketone group in this compound shows a distinct 13C^{13}\text{C}-NMR signal at ~208 ppm. Contradictions in 1H^{1}\text{H}-NMR splitting patterns (e.g., multiplet vs. doublet of doublets) may arise from solvent polarity or impurities; cross-validation with IR (C=O stretch at ~1700 cm1^{-1}) and X-ray crystallography resolves ambiguities .

Q. What are the primary pharmacological targets of this compound derivatives, and how are structure-activity relationships (SAR) validated?

  • Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT3). SAR studies involve systematic substitution at the piperidine nitrogen or phenyl ring. For example, adding electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring enhances binding affinity by 30–50% in in vitro assays .

  • Validation : Competitive radioligand binding assays (IC50_{50} values) and molecular docking simulations (e.g., AutoDock Vina) correlate structural modifications with activity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst type (Pd vs. Cu), solvent (THF vs. DMF), and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 10 mol% CuI in DMF at 80°C improves yield to 90%) .

  • Pitfalls : Catalyst poisoning by moisture or side reactions (e.g., over-alkylation) requires inert atmospheres and real-time monitoring via TLC/GC-MS .

Q. How can contradictions in reported biological activities of this compound derivatives be systematically analyzed?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in IC50_{50} values may stem from assay conditions (e.g., cell line variability). Meta-analysis of dose-response curves across studies identifies outliers, while molecular dynamics simulations (e.g., GROMACS) test binding stability under physiological conditions .

  • Data Table :
StudyIC50_{50} (nM)Assay TypeCell LineReference
A120 ± 15RadioligandHEK293
B85 ± 10FunctionalCHO

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For instance, Fukui indices identify nucleophilic/electrophilic sites on the piperidone ring, guiding functionalization strategies. Hybrid QM/MM methods simulate solvent effects on reaction kinetics .

Q. Guidelines for Rigorous Research Design

  • Experimental Reproducibility : Follow protocols from –3: document catalyst batches, solvent purity, and NMR calibration standards.
  • Ethical and Novelty Checks : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to align hypotheses with gaps in literature .
  • Data Transparency : Archive raw spectral data and computational inputs as supplementary materials, adhering to journal guidelines .

Properties

IUPAC Name

1-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGLFNOKHAIGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328673
Record name 1-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19125-34-9
Record name 1-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-4-piperidinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-(4-amino-phenyl)-piperidin-4-one (1.34 g, 7.05 mmol) in 50% hydrochloric acid (10 mL) was stirred at ambient temperature for 15 min. The reaction mixture was cooled to 0° C. and a solution of sodium nitrite (1.46 g) in water (5 mL) added and stirred for 30 min. To this reaction mixture was added cold 30-32% hypophosphorus acid (10 mL), the mixture then being warmed to ambient temperature and stirred for 2 h. The reaction mixture was neutralised with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulfate and concentrated to give a residue which was purified by column chromatography over silica gel (60-120 mesh) using 17% ethyl acetate in petroleum ether as eluent to afford 1-phenyl-piperidin-4-one (0.18 g, 15%) as a liquid.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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1.46 g
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reactant
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Quantity
5 mL
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solvent
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10 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane (18.1 g, 82.5 mmol) was dissolved in a mixture of acetic acid (150 mL), water (150 mL), and conc. hydrochloric acid (38 mL) and the resulting solution was heated to 50° C. for 18 hrs. The reaction mixture was cooled in an ice-water bath, and sodium hydroxide pellets were added in portions until the mixture was neutralized. This mixture was extracted with dichloromethane (3×300 mL) and the combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo to give a dark oil. Chromatography on silica gel, eluting with hexane--10% ethyl acetate gave the product as a pale yellow oil.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenylpiperidin-4-one
1-Phenylpiperidin-4-one
1-Phenylpiperidin-4-one
1-Phenylpiperidin-4-one
1-Phenylpiperidin-4-one
1-Phenylpiperidin-4-one

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